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molecular formula C12H16O4 B3032323 Dimethyl 4,5-dimethyl-1,4-cyclohexadiene-1,2-dicarboxylate CAS No. 14309-24-1

Dimethyl 4,5-dimethyl-1,4-cyclohexadiene-1,2-dicarboxylate

Cat. No. B3032323
M. Wt: 224.25 g/mol
InChI Key: CVFAUXQYWPECKA-UHFFFAOYSA-N
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Patent
US08673890B2

Procedure details

2,3-Dimethyl-buta-1,3-diene (2.0 g, 24.3 mmol) and but-2-ynedioic acid dimethyl ester in benzene (14 mL) were heated to reflux for 16 h. The resulting mixture was cooled and evaporated in vacuo to yield a solid, which was purified via flash column chromatography (EtOAc/heptane 9:1) to yield 4,5-dimethyl-cyclohexa-1,4-diene-1,2-dicarboxylic acid dimethyl ester as a white solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]([CH3:6])=[CH2:5])=[CH2:3].[CH3:7][O:8][C:9](=[O:16])[C:10]#[C:11][C:12]([O:14][CH3:15])=[O:13]>C1C=CC=CC=1>[CH3:7][O:8][C:9]([C:10]1[CH2:5][C:4]([CH3:6])=[C:2]([CH3:3])[CH2:1][C:11]=1[C:12]([O:14][CH3:15])=[O:13])=[O:16]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CC(=C)C(=C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C#CC(=O)OC)=O
Name
Quantity
14 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 16 h
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was cooled
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield a solid, which
CUSTOM
Type
CUSTOM
Details
was purified via flash column chromatography (EtOAc/heptane 9:1)

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=C(CC(=C(C1)C)C)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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